5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde

Descripción general

Descripción

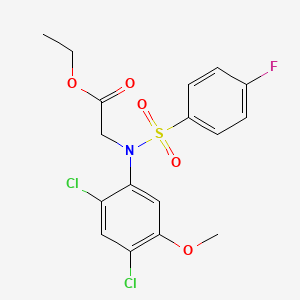

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is a compound that can be synthesized through a series of organic reactions. The compound features a benzaldehyde core with methoxy, benzyloxy, and methyl substituents, which influence its reactivity and physical properties. Although the specific compound is not directly synthesized in the provided papers, they offer insights into similar compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation and Vilsmeier-Hack (V-H) reactions. For instance, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde achieved an overall yield of 82.26% using optimal conditions involving a catalyst (TBAB), controlled reaction times, and specific molar ratios of reactants . This suggests that a similar approach could be used for the synthesis of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, with adjustments to the starting materials and reaction conditions to introduce the methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde has been determined using X-ray crystallographic techniques. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and lengths . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is influenced by the substituents attached to the aromatic ring. The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective modification of such compounds . This knowledge can be applied to the synthesis and functionalization of 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, predicting how the molecule might behave under various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are determined by their molecular structure. The presence of methoxy and benzyloxy groups can affect properties such as solubility, boiling point, and melting point. While the papers do not provide specific data on 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, they do offer insights into the properties of structurally related compounds. For example, the crystal structure analysis provides information on the density and molecular weight, which are important for the characterization of the compound .

Aplicaciones Científicas De Investigación

-

Field : Pharmaceutical and Medicinal Chemistry

- Application : Synthesis of Novel Chalcones Derivatives

- Method : Chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results : The synthesized compounds were screened for antimicrobial activity .

-

Field : Natural Product Chemistry

- Application : Synthesis of Xanthone Glucosides

- Method : Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria. They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .

- Results : Xanthone glucosides are a significant branch of xanthones. After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .

Safety And Hazards

Propiedades

IUPAC Name |

4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDHJGQKOFEBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2528450.png)